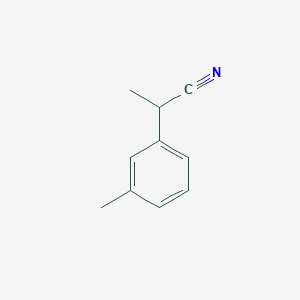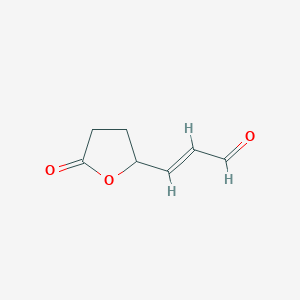
5-(3-Oxo-1-propenyl)oxolane-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Oxo-1-propenyl)oxolane-2-one is a chemical compound with the molecular formula C7H8O3. It is also known by other names such as Butanal, cyclic 1,2-ethanediyl acetal; 2-Propyl-1,3-dioxolane; 2-Propyldioxolane .
Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The molecular weight of this compound is 140.138.Scientific Research Applications
Peptide Synthesis Mediation
A study highlighted the potential application of 1-oxo-1-chlorophospholane as a novel reagent for in situ activation of Nα-protected amino acids in peptide bond formation. This suggests a role in facilitating more efficient peptide synthesis processes through the formation of intermediate phospholanic-carboxylic mixed anhydrides and subsequent aminolysis reactions (Ramage et al., 1984).
Anticancer Drug Development
S-1, a novel oral anticancer drug combining tegafur, gimestat, and otastat potassium, is based on the biochemical modulation of 5-fluorouracil. It improves tumor-selective toxicity through prolonged 5-FU concentrations, offering a promising avenue for gastric cancer treatment (Sakata et al., 1998).
Glutathione Peroxidase Mimetic
1,2-Oxaselenolane Se-oxide, a novel cyclic seleninate ester, demonstrates remarkable activity as a glutathione peroxidase mimetic. It catalyzes the reduction of tert-butyl hydroperoxide to tert-butyl alcohol efficiently, surpassing several known GPx mimetics, which could be relevant in oxidative stress-related disease mechanisms (Back & Moussa, 2002).
Stereoselective Synthesis of Oligonucleotides
New monomers, 5‘-O-DMT-deoxyribonucleoside 3‘-O-(2-thio-“spiro”-4,4-pentamethylene-1,3,2-oxathiaphospholane)s, have been developed for the stereocontrolled synthesis of PS−Oligos via the oxathiaphospholane approach. These monomers facilitate the synthesis of "chimeric" constructs with defined phosphorothioate internucleotide linkages, critical for advanced genetic research and therapeutic applications (Stec et al., 1998).
Mechanism of Action
Target of Action
Similar compounds such as aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . These reactions involve the nitrogen acting as a nucleophile .
Mode of Action
The compound’s mode of action involves a competition between oxygen and nitrogen acting as nucleophiles . The oxygen can react to give the reversible formation of a hemiketal, while the nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Similar compounds such as 5-oxohexanal have been studied, and it was found that the addition step for 5-oxohexanal is more favorable though similar in rate to that for heptanedione .
Properties
IUPAC Name |
(E)-3-(5-oxooxolan-2-yl)prop-2-enal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-5-1-2-6-3-4-7(9)10-6/h1-2,5-6H,3-4H2/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDPEFRLGBFRFH-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1C=CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)OC1/C=C/C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

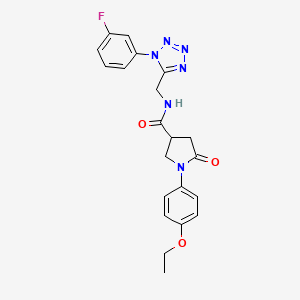
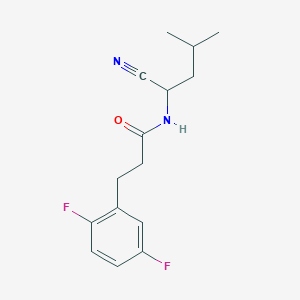
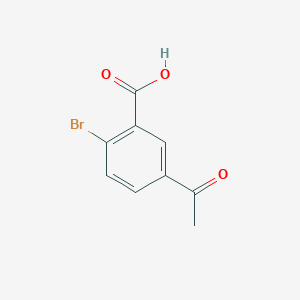
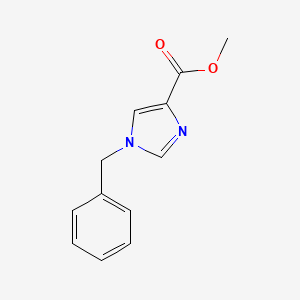
![6-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2957219.png)
![5-[(2-Fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2957222.png)
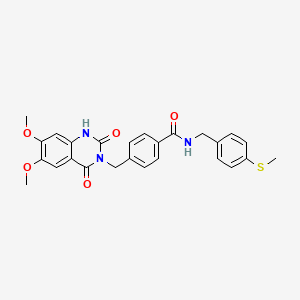

![methyl [1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B2957226.png)
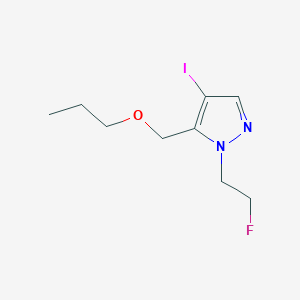
![3,5-dimethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2957228.png)
![N-[1-[(Z)-(4-fluorophenyl)methylideneamino]-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)pyridin-3-yl]-4-methylbenzamide](/img/structure/B2957229.png)
